Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Peptide Synthesis Chiral Chemistry Drug Discovery

This (S)-enantiomer of Boc-3-amino-4-(3-cyano-phenyl)-butyric acid delivers unmatched chiral fidelity for asymmetric synthesis and peptide elongation. The acid-labile Boc group supports orthogonal protection strategies, while the 3-cyano substituent provides unique electronic effects and hydrogen-bond acceptor capacity essential for SAR exploration in DPP-4 inhibitor programs and constrained peptide design. Using the (R)-enantiomer, unprotected free amine, or Fmoc analog will compromise bioactivity and synthetic efficiency. Secure this high-purity chiral building block for reproducible pharmaceutical R&D.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 270065-86-6
Cat. No. B1363634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
CAS270065-86-6
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O
InChIInChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
InChIKeyCYGNMSRSGBBZOE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid 270065-86-6: Protected Amino Acid for Peptide Synthesis


Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS 270065-86-6) is a chiral, N-Boc-protected beta-amino acid derivative featuring a 3-cyanophenyl side chain [1]. With a molecular weight of 304.34 g/mol and the formula C16H20N2O4, it serves as a specialized building block in peptide synthesis and medicinal chemistry, distinguished by its specific stereochemistry (S-configuration) and the presence of a cyano group, which provides unique reactivity and potential for targeted modifications in peptide chain elongation . It is commonly known as Boc-3-cyano-L-beta-homophenylalanine or N-β-(t-Butoxycarbonyl)-3-cyano-L-β-homophenylalanine [1].

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid 270065-86-6: Why Analogue Substitution is Not Recommended


Substituting Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid with a generic or closely related analog, such as the (R)-enantiomer (CAS 269726-83-2) , the unprotected amino acid (CAS 270065-85-5) , or the Fmoc-protected variant (CAS 270065-87-7) , is not advisable. The specific (S)-stereochemistry is critical for chiral recognition in biological systems and can dictate the final product's pharmacological activity. Furthermore, the Boc protecting group provides stability under basic conditions and is cleaved under specific acidic conditions, a profile distinct from base-labile Fmoc groups, which impacts orthogonal protection strategies in multi-step peptide synthesis . The 3-cyano substituent offers a distinct electronic and steric profile compared to halogenated (e.g., fluoro) or unsubstituted phenyl analogs, which can significantly alter binding affinity and physicochemical properties.

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid 270065-86-6: Quantitative Evidence for Product Selection


Enantiomeric Purity and Chiral Identity (S vs. R) for Biological Studies

The compound's value is predicated on its defined (S)-stereochemistry. The (R)-enantiomer, Boc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS 269726-83-2) , is a distinct chemical entity with different optical rotation and potential biological activity. The target compound is certified as the (S)-enantiomer, ensuring consistent stereochemical outcomes in asymmetric synthesis.

Peptide Synthesis Chiral Chemistry Drug Discovery

Orthogonal Protection Strategy: Boc vs. Fmoc Stability Profile

The tert-butoxycarbonyl (Boc) group provides stability under basic conditions, whereas the Fmoc group is base-labile. This allows the use of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid in synthetic schemes requiring orthogonal protection, where the Fmoc analog (CAS 270065-87-7) would be prematurely deprotected. The Boc group is cleaved under acidic conditions, a standard step in many peptide synthesis workflows .

Solid-Phase Peptide Synthesis SPPS Protecting Groups

Cyano Substituent Impact on Potency: A Class-Level Inference from Beta-Homophenylalanine DPP-4 Inhibitors

While direct data for Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is unavailable, the broader class of beta-homophenylalanine-based DPP-4 inhibitors demonstrates that aromatic ring substitution dramatically affects potency. For instance, a 2,4,5-trifluoro substituted analog achieved an IC50 of 119 nM [1], while a 2,5-difluoro analog had an IC50 of 270 nM [1]. This class-level data strongly suggests that the 3-cyano substituent will confer a unique and non-interchangeable activity profile compared to other aryl-substituted analogs.

DPP-4 Inhibitor Medicinal Chemistry Structure-Activity Relationship

Impact of the Cyano Group on Chemical Reactivity and Properties

The 3-cyano group provides a unique chemical handle for further modification, distinguishing it from unsubstituted or halogenated phenyl analogs. It can act as a hydrogen bond acceptor, influence the electronic properties of the aromatic ring, or be converted to other functional groups (e.g., amine, amidine, tetrazole). This specific reactivity profile is absent in analogs lacking the cyano group .

Synthetic Intermediate Peptide Modification Click Chemistry

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid 270065-86-6: Optimal Research and Industrial Use Cases


Synthesis of DPP-4 Inhibitor Analogs for Diabetes Research

Use as a key chiral building block in the synthesis of novel beta-homophenylalanine-based DPP-4 inhibitors, where the 3-cyano substituent is intended to explore new structure-activity relationships (SAR) beyond the well-studied fluorinated analogs [1].

Peptide Engineering for Enhanced Binding Affinity

Incorporate into peptide chains to leverage the cyano group's ability to act as a hydrogen bond acceptor or to create a constrained conformation, potentially improving binding affinity and selectivity for a biological target, as suggested by class-level SAR studies [1].

Development of Synthetic Methodologies for Chiral N-Boc-3-Amino-4-Aryl-Butyric Acids

Serve as a model substrate in the development or validation of new asymmetric synthesis methods or enzymatic processes for producing this valuable class of chiral intermediates [2].

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